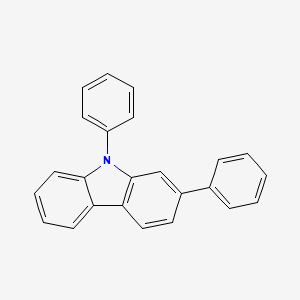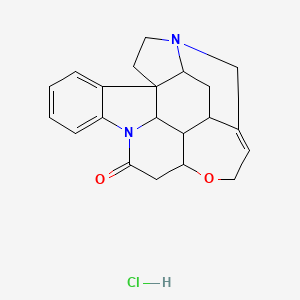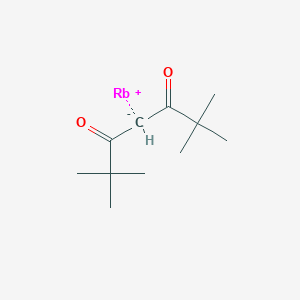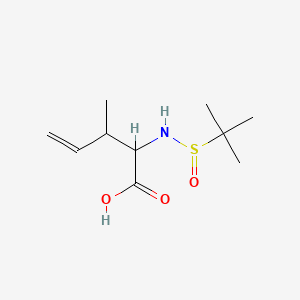amine) chloride](/img/structure/B12505131.png)
cobalt(3+) DMAP bis([3-(hydroxyimino)butan-2-ylidene](oxido)amine) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride is a coordination compound that features cobalt in its +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride typically involves the reaction of cobalt salts with the ligand 3-(hydroxyimino)butan-2-ylideneamine in the presence of DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an ethanol solution at elevated temperatures (70-80°C) for several hours . The resulting complex is then isolated by filtration and recrystallization from chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(2+) or oxidized to higher oxidation states.
Substitution: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol or chloroform at controlled temperatures .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(4+) complexes, while reduction reactions may produce cobalt(2+) complexes .
Scientific Research Applications
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride has several scientific research applications:
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride involves the coordination of the cobalt center with the ligands. This coordination affects the electronic structure of the cobalt ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+) complexes: These include cobalt(2+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride, which has similar ligands but a different oxidation state.
Nickel(2+) complexes: Nickel(2+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride, which features nickel instead of cobalt.
Uniqueness
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride is unique due to its higher oxidation state and the specific electronic properties conferred by the DMAP and 3-(hydroxyimino)butan-2-ylideneamine ligands. These properties make it particularly effective in certain catalytic and materials science applications .
Properties
Molecular Formula |
C15H24ClCoN6O4 |
|---|---|
Molecular Weight |
446.77 g/mol |
IUPAC Name |
cobalt(3+);N,N-dimethylpyridin-4-amine;N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C7H10N2.2C4H8N2O2.ClH.Co/c1-9(2)7-3-5-8-6-4-7;2*1-3(5-7)4(2)6-8;;/h3-6H,1-2H3;2*7-8H,1-2H3;1H;/q;;;;+3/p-3 |
InChI Key |
QPVNANSKHSJOKN-UHFFFAOYSA-K |
Canonical SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.CN(C)C1=CC=NC=C1.[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)



![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)

